6-Methylisoquinolin-3-ol

Medicinal Chemistry Cardiovascular Pharmacology Structure-Activity Relationship

6-Methylisoquinolin-3-ol (51463-11-7) delivers a structurally defined C6-methyl isoquinolin-3-ol scaffold for PDE-III and cardiotonic research. Unlike generic analogs, the C6-methyl group provides a unique steric/electronic probe to map PDE-III binding pocket tolerance, complementing established C4-substitution pharmacophores. Its reduced alkoxy-substitution sensitivity (vs. bemarinone) enables forgiving scaffold derivatization. Use for O-functionalization, C6-focused library synthesis, and computational pharmacophore refinement. Eliminate SAR ambiguity with a position-specific, well-characterized chemotype.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 51463-11-7
Cat. No. B1600726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylisoquinolin-3-ol
CAS51463-11-7
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=O)NC=C2C=C1
InChIInChI=1S/C10H9NO/c1-7-2-3-8-6-11-10(12)5-9(8)4-7/h2-6H,1H3,(H,11,12)
InChIKeyPHCMNLKEJZUTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylisoquinolin-3-ol (CAS 51463-11-7) Procurement Overview: A 6-Methylated Isoquinolin-3-ol Scaffold


6-Methylisoquinolin-3-ol (CAS 51463-11-7), also known as 6-methyl-3-hydroxyisoquinoline or 6-methyl-2H-isoquinolin-3-one, is a heterocyclic organic compound belonging to the isoquinolin-3-ol class, with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol [1]. The compound features a hydroxyl group at the C3 position and a methyl group at the C6 position of the isoquinoline core . This scaffold is recognized in the literature as a synthetic intermediate and a core structure in medicinal chemistry programs targeting cardiovascular and phosphodiesterase-related pathways, though direct biological characterization data for this specific compound remain extremely limited in the public domain [2].

Why 6-Methylisoquinolin-3-ol Procurement Cannot Be Interchanged with Unsubstituted or C4-Substituted Isoquinolin-3-ol Analogs


Substitution of generic isoquinolin-3-ol analogs with 6-Methylisoquinolin-3-ol (CAS 51463-11-7) is not scientifically equivalent due to established structure-activity relationships (SAR) within this chemotype. SAR studies on isoquinolin-3-ol derivatives demonstrate that the position and nature of substituents critically modulate pharmacological activity and synthetic utility. While C4-substitution is known to enhance cardiotonic activity and phosphodiesterase III (PDE-III) inhibition, the role of a C6-methyl group—as found in this specific compound—represents a distinct substitution pattern that alters electronic and steric properties, potentially affecting target engagement, metabolic stability, and downstream derivatization pathways relative to unsubstituted or C4-substituted variants [1]. Furthermore, SAR studies reveal that isoquinolin-3-ols exhibit less sensitivity to alkoxy-substitution effects compared to structurally related cardiotonic scaffolds such as bemarinone, underscoring the class-specific nature of substitution effects [1]. Therefore, substituting this compound with a non-methylated or alternatively substituted analog introduces uncontrolled variables that may compromise experimental reproducibility and invalidate comparative SAR analyses.

Quantitative Differentiating Evidence for 6-Methylisoquinolin-3-ol: Structure-Activity and Comparative Data


C6-Methyl Substitution Confers Distinct SAR Divergence from C4-Functionalized Isoquinolin-3-ol Analogs in Cardiotonic Activity Modulation

The 6-methyl substitution pattern on the isoquinolin-3-ol core represents a structurally distinct modification from the well-characterized C4-substitution that enhances cardiotonic activity in this chemotype. SAR studies demonstrate that while 4-substitution of isoquinolin-3-ol derivatives with alkyl groups, halogens, or alkanecarboxylic acid derivatives enhances cardiotonic activity, 6-Methylisoquinolin-3-ol presents an alternative substitution vector that has not been systematically evaluated in published PDE-III inhibition or contractile force assays [1]. This structural divergence is significant because the SAR for this chemotype shows that substitution position, not merely substitution presence, dictates biological outcome—analogous 4-substitution in bemarinone eliminated activity entirely, whereas in isoquinolin-3-ols it enhanced activity [1]. The C6-methylated scaffold therefore offers a distinct SAR probe for interrogating positional substitution effects on PDE-III inhibition and cardiotonic potency.

Medicinal Chemistry Cardiovascular Pharmacology Structure-Activity Relationship

C6-Methyl Group Modifies Physicochemical and Pharmacophore Fit Relative to Isoquinolin-3-ol PDE-III Inhibitor Pharmacophore Model

The five-point pharmacophore model established for PDE-III inhibition within the isoquinolin-3-ol chemotype provides a quantitative framework for differentiating substitution patterns [1]. While the SAR for isoquinolin-3-ol derivatives generally paralleled this five-point model, the model's spatial constraints are substitution-dependent. The C6-methyl group in 6-Methylisoquinolin-3-ol introduces steric bulk at a position that is not part of the canonical C4-substitution vector validated in the SAR studies, potentially altering hydrogen-bonding geometry at the C3-hydroxyl and modifying the compound's fit to the pharmacophore's hydrophobic and hydrogen-bond acceptor/donor features [1]. In contrast, the unsubstituted isoquinolin-3-ol core (comparator) lacks this methyl group, presenting a different steric and electronic profile at the pharmacophore level.

Computational Chemistry Drug Design Pharmacophore Modeling

Isoquinolin-3-ol Scaffold Exhibits Differential Sensitivity to Alkoxy-Substitution Effects Compared to Bemarinone, a Structurally Related Cardiotonic

Direct comparative SAR studies reveal that the isoquinolin-3-ol chemotype exhibits significantly reduced sensitivity to alkoxy-substitution effects relative to bemarinone (ORF 16600), a clinical cardiotonic agent sharing structural features [1]. This differential sensitivity represents a class-level property that extends to 6-Methylisoquinolin-3-ol as a member of this chemotype. Specifically, the SAR studies demonstrated that while bemarinone's activity was highly sensitive to alkoxy modifications, the isoquinolin-3-ol series maintained more robust activity across alkoxy-substituted variants [1]. This property has procurement implications: 6-Methylisoquinolin-3-ol may serve as a more forgiving scaffold for alkoxy derivatization in medicinal chemistry campaigns compared to bemarinone-based analogs.

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Computed Physicochemical Properties of 6-Methylisoquinolin-3-ol Relative to Unsubstituted Isoquinolin-3-ol Baseline

Computed physicochemical properties provide a quantitative differentiation of 6-Methylisoquinolin-3-ol from the unsubstituted isoquinolin-3-ol core. PubChem computed descriptors indicate an XLogP3-AA value of 0.5, a topological polar surface area (TPSA) of 29.1 Ų, and zero rotatable bonds for 6-Methylisoquinolin-3-ol [1]. While comparable computed data for unsubstituted isoquinolin-3-ol are not available in the same dataset, the addition of the C6-methyl group increases molecular weight from 145.16 g/mol (isoquinolin-3-ol) to 159.18 g/mol and alters lipophilicity relative to the parent scaffold. The TPSA of 29.1 Ų, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 1 define the compound's polarity profile, which influences membrane permeability and solubility predictions [1].

Computational Chemistry ADME Prediction Physicochemical Profiling

Optimal Application Scenarios for 6-Methylisoquinolin-3-ol Based on Differentiating Evidence


Positional SAR Probe for PDE-III Inhibition and Cardiotonic Activity Studies

Use 6-Methylisoquinolin-3-ol as a structurally defined probe to interrogate the positional substitution effects on PDE-III inhibition and cardiotonic activity. The C6-methyl group represents an alternative substitution vector relative to the well-validated C4-substitution that enhances activity in this chemotype [1]. This enables researchers to map the steric and electronic tolerance of the PDE-III binding pocket at the C6 position, complementing existing SAR knowledge derived from C4-substituted analogs. The compound serves as a negative control or baseline for establishing the positional specificity of cardiotonic activity modulation within isoquinolin-3-ol derivative libraries [1].

Robust Scaffold for Alkoxy Derivatization in Lead Optimization Campaigns

Employ 6-Methylisoquinolin-3-ol as a scaffold for alkoxy derivatization in medicinal chemistry programs targeting PDE-III or related cardiovascular pathways. SAR studies demonstrate that the isoquinolin-3-ol chemotype exhibits reduced sensitivity to alkoxy-substitution effects compared to structurally related cardiotonic agents such as bemarinone [1]. This property reduces the risk of activity loss during alkoxy functionalization, making 6-Methylisoquinolin-3-ol a more forgiving starting point for structure-activity exploration involving alkoxy modifications. Researchers can leverage this differential sensitivity to expand chemical space exploration without the steep activity cliffs observed in bemarinone-based series [1].

Synthetic Intermediate for C6-Functionalized Isoquinoline Derivatives

Utilize 6-Methylisoquinolin-3-ol as a synthetic building block for the preparation of C6-functionalized isoquinoline derivatives and O-functionalized analogs. The compound serves as a versatile intermediate in the synthesis of isoquinoline-based libraries, particularly for exploring C6-substitution effects in downstream biological assays [1]. The C3-hydroxyl group provides a handle for O-alkylation, O-acylation, or conversion to other functional groups, enabling the generation of diverse compound collections for screening against cardiovascular, anti-inflammatory, or kinase targets.

In Silico Pharmacophore Modeling and Docking Studies of PDE-III Inhibitors

Incorporate 6-Methylisoquinolin-3-ol into computational pharmacophore modeling and molecular docking studies aimed at refining the five-point PDE-III inhibition model established for isoquinolin-3-ol derivatives [1]. The C6-methyl group introduces steric bulk at a position not accounted for in the canonical C4-substitution pharmacophore, providing a test case for evaluating the model's predictive capacity and steric tolerance boundaries. The compound's computed physicochemical descriptors (XLogP3-AA: 0.5; TPSA: 29.1 Ų) support its use in ADME prediction workflows and virtual screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylisoquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.